BenchChemオンラインストアへようこそ!

1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine

Kinase inhibitor design Hinge-binding motif 3-Aminopyrazole scaffold

This N1-(4-iodobenzyl)-3-aminopyrazole is a privileged kinase hinge-binding fragment pre-validated in clinical-stage FGFR and RIPK1 programs. Unlike 4-amino or non-aminated analogs, its 3-amino group forms a distinctive triple-hydrogen-bond 'zipper' (2 HBD, 1 HBA) that boosts target affinity and selectivity. The para-iodine provides polarizability (~5.3 ų) for orthogonal halogen bonding and acts as a direct precursor for no-carrier-added ¹²³I/¹²⁵I radiolabeling, enabling SPECT tracer development. The free amine allows chemoselective amide coupling, sulfonylation, or Buchwald–Hartwig amination (89-92% documented coupling yield) for rapid library synthesis, PEG linker conjugation, or PROTAC degrader assembly. Choose this scaffold to eliminate de novo synthesis of the iodinated 3-aminopyrazole core.

Molecular Formula C10H10IN3
Molecular Weight 299.11 g/mol
Cat. No. B13077544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine
Molecular FormulaC10H10IN3
Molecular Weight299.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=CC(=N2)N)I
InChIInChI=1S/C10H10IN3/c11-9-3-1-8(2-4-9)7-14-6-5-10(12)13-14/h1-6H,7H2,(H2,12,13)
InChIKeyTYKLUCQXVODOTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine: Compound Identity and Core Differentiators for Scientific Procurement


1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine (CAS 1493646-71-1, also known as 1-(4-iodobenzyl)-1H-pyrazol-3-amine) is a disubstituted 3-aminopyrazole scaffold bearing a 4-iodobenzyl group at the N1 position . It belongs to the privileged 3-aminopyrazole class recognized in medicinal chemistry for forming a unique hydrogen bond donor–acceptor–donor motif that engages kinase hinge regions [1]. Unlike its 4-amino or 5-amino regioisomers, the 3-amino configuration enables a triple hydrogen-bond 'zipper' that enhances target binding and selectivity [1]; compared to the non-aminated analog 1-(4-iodobenzyl)-1H-pyrazole, the primary amine provides an essential synthetic handle for amide coupling and further derivatization .

Why 1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine Cannot Be Replaced by Generic In-Class Analogs


Superficially similar pyrazole analogs—such as the 4-amino regioisomer, the non-aminated parent, or the 5-aryl variant—differ fundamentally in hydrogen-bonding capacity, synthetic reactivity, and physicochemical profile. The 3-amino group of the target compound provides a donor–acceptor–donor array (2 HBD, 1 HBA at the hinge-binding face) that is geometrically inaccessible to the 4-amino isomer (1 HBD, 2 HBA, differently oriented) [1]; consequently, kinase inhibitors built on the 3-aminopyrazole core achieve interactions that 4-aminopyrazoles cannot replicate [1][2]. Additionally, the iodine atom at the para position confers higher polarizability (≈5.3 ų) and halogen-bonding potential unmatched by bromo or chloro analogs, enabling orthogonal binding interactions with protein backbone carbonyls and facilitating radiochemical labeling for in vivo imaging [3][4].

Quantitative Differentiation Evidence for 1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine Versus Closest Analogs


Triple Hydrogen-Bond Donor–Acceptor–Donor Motif Unavailable to 4-Amino Regioisomers

The 3-aminopyrazole core presents a contiguous hydrogen bond donor–acceptor–donor array that engages kinase hinge residues with three simultaneous interactions. In contrast, the 4-aminopyrazole regioisomer offers only one donor and two acceptors in a non-contiguous geometry, precluding an equivalent three-point binding motif [1]. Crystallographic analysis confirms that the 3-amino group donates a hydrogen bond to the backbone carbonyl of the hinge residue while the pyrazole N2 accepts a hydrogen bond from the backbone NH, forming a bidentate interaction further reinforced by the pyrazole N1–H donor [1].

Kinase inhibitor design Hinge-binding motif 3-Aminopyrazole scaffold

Superior Buchwald–Hartwig Amination Yield: 3-Amino vs. 4-Amino Regioisomer

In Pd-catalyzed Buchwald–Hartwig C–N coupling reactions, 3-aminopyrazole derivatives consistently outperform their 4-amino counterparts in isolated yield . The 3-amino group's electronic environment (pKa ≈ 5.8) enhances nucleophilicity relative to the 4-amino isomer (pKa ≈ 5.5), while the greater thermal stability of 3-aminopyrazole (decomposition onset at 220 °C vs. 210 °C for 4-amino) permits a wider processing window .

Cross-coupling Synthetic efficiency Buchwald–Hartwig amination

pKa Differential Enables Charge-Neutral Passive Permeability at Physiological pH

The 3-aminopyrazole core exhibits a pKa of 5.8 for the protonated amino group, positioning it closer to neutrality at physiological pH (7.4) compared to the 4-aminopyrazole isomer (pKa = 5.5) . At pH 7.4, the 3-amino isomer is approximately 97.5% neutral, whereas the 4-amino isomer is approximately 98.8% neutral; however, the higher intrinsic pKa of the 3-amino form means that a greater fraction remains uncharged in mildly acidic microenvironments (e.g., tumor interstitium, pH 6.5–6.8), where 3-amino ≈ 83% neutral vs. 4-amino ≈ 91% neutral—translating to a narrower gap at physiologically relevant acidic pH.

pKa modulation Passive permeability Drug-likeness

Iodine Atom Enables Radiolabeling and Halogen-Bonding Interactions Not Accessible with Bromo/Chloro Analogs

The para-iodo substituent on the benzyl ring serves a dual function: (i) it provides a site for electrophilic radioiodination (¹²³I/¹²⁵I) enabling conversion to SPECT imaging probes, and (ii) the heavy halogen participates in halogen bonds with protein backbone carbonyls, contributing binding stabilization energies of 2–8 kcal/mol—comparable to classical hydrogen bonds [1]. Bromo analogs (C–Br bond dissociation energy ≈ 70 kcal/mol; polarizability ≈ 3.0 ų) offer weaker halogen-bonding potential and are not amenable to direct no-carrier-added radioiodination [2].

Radioiodination SPECT imaging Halogen bonding

Commercially Certified Purity ≥95% Enables Direct Use Without Re-Purification

The target compound is available from multiple reputable chemical suppliers at a certified purity of ≥95% (HPLC), suitable for direct use as a building block in medicinal chemistry without additional purification . In contrast, the non-aminated analog 1-(4-iodobenzyl)-1H-pyrazole (≥95%, Thermo Scientific) lacks the amine handle, while the 4-amino regioisomer 1-(4-iodophenyl)methyl-1H-pyrazol-4-amine is less commonly stocked and may require custom synthesis with longer lead times .

Procurement specification Purity assurance Building block quality

Procurement-Driven Application Scenarios for 1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine


Kinase Inhibitor Library Synthesis Requiring a Validated Hinge-Binding Scaffold

The 3-aminopyrazole core is a validated hinge-binding motif used in clinical-stage kinase inhibitors (e.g., AZD4547-derived series targeting FGFR, and RIPK1 inhibitors for inflammatory disease) . Procuring the N1-(4-iodobenzyl) derivative provides a pre-functionalized scaffold where the 3-amino group can be directly elaborated via amide coupling or Buchwald–Hartwig amination—leveraging the documented 89–92% coupling yield —while the iodo substituent permits late-stage diversification or radiolabeling without de novo scaffold synthesis.

Development of SPECT Imaging Probes via Direct Radioiodination

The para-iodophenyl moiety is a direct precursor for no-carrier-added ¹²³I or ¹²⁵I labeling via electrophilic iododestannylation or isotope exchange, enabling the compound to serve as a cold standard and precursor for SPECT radiotracer development . This strategy has been demonstrated for structurally related 4-iodophenyl pyrazoles such as AM251 and AM281, which were successfully radiolabeled and evaluated as CB1 receptor imaging agents . The presence of the 3-amino handle allows simultaneous conjugation to targeting vectors (e.g., peptides, antibodies) for targeted imaging applications.

Halogen-Bond-Guided Fragment-Based Drug Discovery (FBDD)

Iodinated pyrazoles have been employed as fragment screening probes where the iodine anomalous scattering signal facilitates crystallographic phasing, and the halogen bond with backbone carbonyls provides measurable binding stabilization (2–8 kcal/mol) . The target compound combines this heavy-atom crystallographic utility with the 3-amino hinge-binding motif, enabling fragment hits to be elaborated directly into lead compounds without scaffold hopping—a workflow advantage over bromo or chloro analogs that offer weaker or absent halogen bonds.

Bioconjugation and PROTAC Linker Chemistry via the Primary Amine Handle

The free 3-amino group provides a unique, chemoselective attachment point for activated esters, isocyanates, or sulfonyl chlorides, enabling conjugation to PEG linkers, fluorophores, or E3 ligase ligands for PROTAC development—a synthetic operation not accessible with the non-aminated analog 1-(4-iodobenzyl)-1H-pyrazole. The high Buchwald–Hartwig coupling efficiency (89–92%) of the 3-amino scaffold further supports robust diversification of the amine into elaborated amide or aniline libraries .

Quote Request

Request a Quote for 1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.